Theogallin

Vue d'ensemble

Description

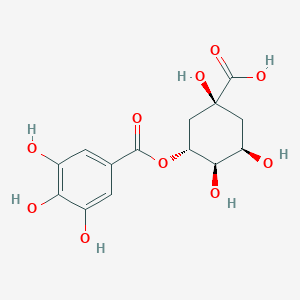

Theogallin is a trihydroxybenzoic acid glycoside, a type of polyphenolic compound found in tea . It has been characterized as an umami enhancing compound . The compound can also be found in Arbutus unedo fruits .

Synthesis Analysis

Theogallin has been identified in tea leaves and in the fruits of Arbutus unedo . The chromatographic analysis, combined with mass spectrometry, showed that the first identified substance was theogallin, and the second was gallic acid .

Molecular Structure Analysis

Theogallin is a mono-galloylquinic acid . Its molecular formula is C14H16O10 and its molecular weight is 344.27 g/mol .

Chemical Reactions Analysis

Theogallin is a polyphenol that occurs in tea . It has been shown not to be identical with m-digallic acid as originally thought . The ratio of theogallin to gallic acid can be an effective tool to verify the authenticity of Pu-erh varieties .

Physical And Chemical Properties Analysis

Theogallin is a solid substance with a molecular weight of 344.27 g/mol . It is used for research purposes only, not for human or veterinary use .

Applications De Recherche Scientifique

Food Quality and Safety

Theogallin has been identified as a potential biomarker for the authentication of Pu-Erh teas . Its ratio to gallic acid can be used to distinguish between Raw and Ripe Pu-Erh teas, which is crucial for ensuring the quality and safety of these products in the market.

Medicinal Chemistry

In medicinal chemistry, Theogallin derivatives have been explored for their therapeutic potential. It’s been suggested that Theogallin could be used in the production of therapeutic agents due to its antioxidant properties . This opens up possibilities for developing new pharmacological agents that leverage Theogallin’s bioactive properties.

Neuroscience

Theogallin has been studied for its effects on brain activity. Research indicates that Theogallin, or its metabolite quinic acid, can cross the blood-brain barrier and may have cognition-enhancing activities . This suggests potential applications in developing treatments for cognitive disorders or as a supplement for cognitive enhancement.

Food Industry

In the food industry, Theogallin is characterized as an umami enhancing compound found in tea . Its presence contributes to the flavor profile of tea, and it could potentially be used to enhance the taste of various food products.

Cosmetic Products

While direct references to Theogallin in cosmetic products are limited, its parent compounds, such as gallic acid derivatives, are used in the cosmetic industry . Theogallin, with its antioxidant properties, could potentially be used in skincare products to protect against environmental stressors.

Environmental Applications

Theogallin’s role in environmental applications is not directly documented; however, its presence in tea and its potential as a biomarker suggest that it could be used in environmental monitoring related to agricultural practices .

Biotechnology

Theogallin’s properties may be leveraged in biotechnology for the development of bioactive compounds or as a natural additive to enhance the nutritional profile of biotechnologically produced food items .

Agriculture

In agriculture, while specific applications of Theogallin are not well-documented, its presence in tea leaves and potential health benefits suggest that it could be considered in agricultural practices to improve the quality of tea crops and other plantations where it might be present .

Mécanisme D'action

Target of Action

Theogallin, a trihydroxybenzoic acid glycoside, is a type of polyphenolic compound found in tea It’s known that theogallin has antidepressive and cognition-enhancing effects .

Mode of Action

It’s known that Theogallin can move through the blood-brain barrier in rats, suggesting that it may interact with targets in the brain . Theogallin shows a power decreasing effect on cortical activity , which might be related to its cognition-enhancing effects.

Biochemical Pathways

The observed effects on cortical activity suggest that theogallin may influence neuronal signaling pathways .

Pharmacokinetics

It’s known that theogallin or its metabolite quinic acid can move through the blood-brain barrier , indicating good bioavailability in the brain.

Result of Action

Theogallin has been observed to decrease cortical activity in rats This could potentially lead to changes in neuronal signaling and brain function, which may underlie Theogallin’s cognition-enhancing effects

Action Environment

The environment can influence the action, efficacy, and stability of Theogallin. For instance, the presence of other compounds in green tea extract could potentially interact with Theogallin and affect its action . .

Propriétés

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLFHGGZNSKDS-FTBFGRRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332031 | |

| Record name | Theogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Theogallin | |

CAS RN |

17365-11-6 | |

| Record name | Theogallin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theogallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOGALLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

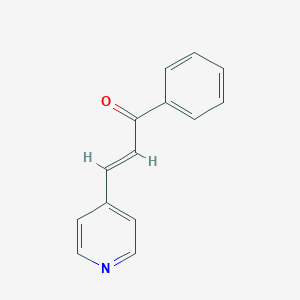

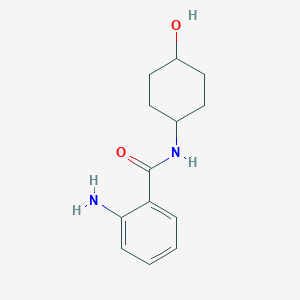

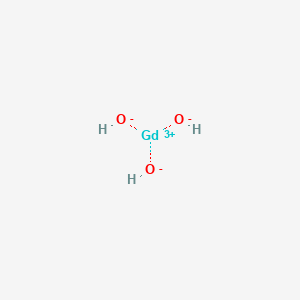

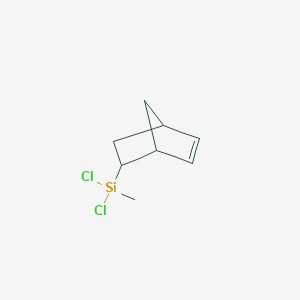

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

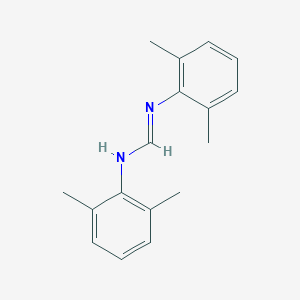

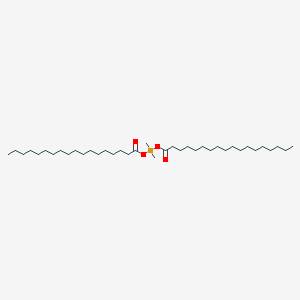

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)